

Application Notes and Protocols for Studying HIV Drug Resistance with L-689502

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For Researchers, Scientists, and Drug Development Professionals

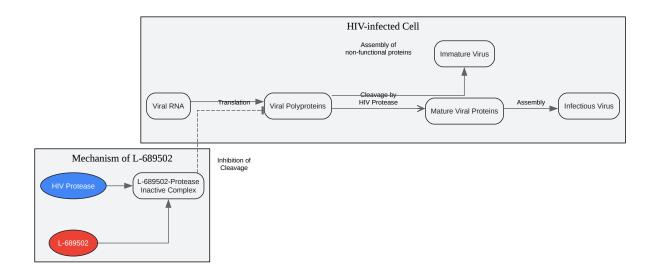
Introduction

L-689502 is a potent, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and infectivity. With a reported 50% inhibitory concentration (IC50) of 1 nM against wild-type HIV-1 protease, **L-689502** serves as a valuable research tool for studying the mechanisms of HIV drug resistance. These application notes provide detailed protocols and guidance for utilizing **L-689502** in biochemical and cell-based assays to characterize its efficacy against wild-type and drug-resistant HIV-1 strains.

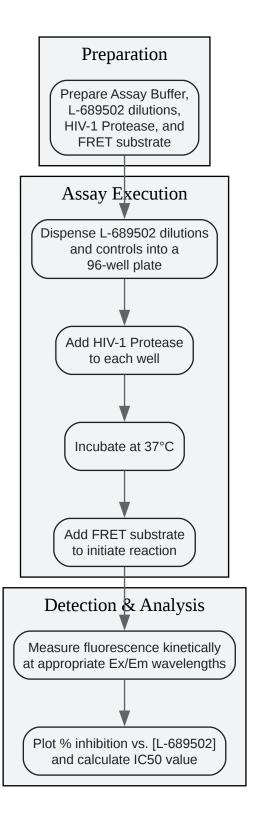
Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is a critical step in the viral life cycle, enabling the assembly of infectious virions. Protease inhibitors (PIs) like **L-689502** are designed to bind to the active site of the HIV-1 protease, preventing it from processing these polyproteins. This results in the production of immature, non-infectious viral particles.

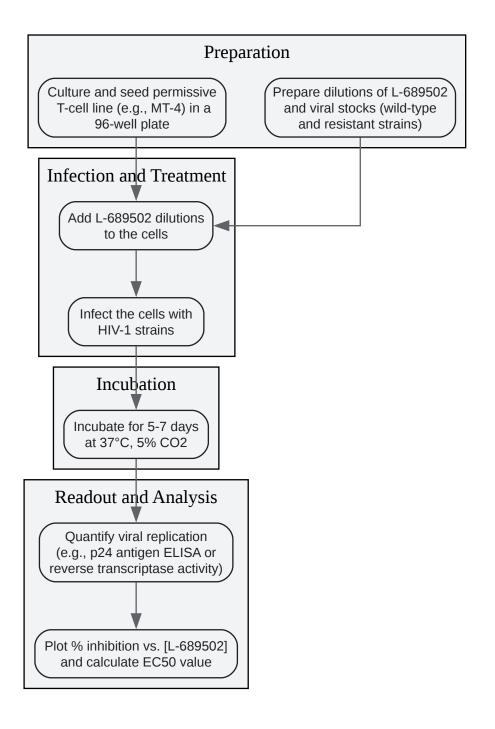












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